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For Immediate Release

This guide provides a comprehensive evaluation of the synergistic effects of lanreotide, a

somatostatin analog, in combination with various chemotherapy and targeted agents for the

treatment of neuroendocrine tumors (NETs). Designed for researchers, scientists, and drug

development professionals, this document synthesizes key preclinical and clinical findings,

offering a detailed comparison of lanreotide's performance in combination therapies.

Preclinical Evidence: Synergism with PI3K/mTOR
Pathway Inhibitors
A significant body of preclinical evidence points to the synergistic anti-proliferative effects of

lanreotide when combined with inhibitors of the phosphatidylinositol 3-kinase

(PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. One key study investigated

the combination of lanreotide with the PI3K inhibitor BYL719 (alpelisib) and the mTOR inhibitor

everolimus in bronchopulmonary neuroendocrine tumor (BP-NET) cell lines, NCI-H720 and

NCI-H727.[1][2][3][4][5]

The combination of BYL719 and everolimus with lanreotide resulted in a significant dose-

dependent decrease in cell proliferation. Notably, a synergistic antiproliferative effect was

observed in the H720 cell line at a lanreotide concentration of 10 nM when pre-treated with

BYL719 and everolimus. In the H727 cell line, a synergistic effect was seen at 1,000 nM of

lanreotide with the same pretreatment.
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Quantitative Analysis of Synergy
Cell Line Combination

Lanreotide
Concentration (nM)

Effect

NCI-H720

Lanreotide + BYL719

(1 µM) + Everolimus

(1 nM)

10 Synergistic

NCI-H720

Lanreotide + BYL719

(1 µM) + Everolimus

(1 nM)

100 Additive

NCI-H720

Lanreotide + BYL719

(1 µM) + Everolimus

(1 nM)

1,000 Additive

NCI-H720

Lanreotide + BYL719

(1 µM) + Everolimus

(1 nM)

10,000 Additive

NCI-H727

Lanreotide + BYL719

(1 µM) + Everolimus

(1 nM)

10 Additive

NCI-H727

Lanreotide + BYL719

(1 µM) + Everolimus

(1 nM)

100 Additive

NCI-H727

Lanreotide + BYL719

(1 µM) + Everolimus

(1 nM)

1,000 Synergistic

Experimental Protocol: In Vitro Proliferation Assay
Cell Lines:

NCI-H720 (human bronchopulmonary carcinoid)

NCI-H727 (human bronchopulmonary carcinoid)
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Treatments:

Lanreotide: Concentrations ranging from 10 nM to 10,000 nM.

BYL719 (Alpelisib): 1 µM.

Everolimus: 1 nM.

Methodology:

Cells were seeded in 96-well plates.

For combination treatments, cells were pre-incubated with BYL719 and everolimus for 48

hours.

Lanreotide was then added at various concentrations, and cells were incubated for an

additional 120 hours.

Cell proliferation was assessed using a WST-1 assay, which measures mitochondrial

dehydrogenase activity as an indicator of cell viability.

Synergism and additivity were determined by comparing the growth inhibition of the

combination treatment to the sum of the individual treatments.

Signaling Pathway and Experimental Workflow
The synergistic effect of combining lanreotide with PI3K/mTOR inhibitors is rooted in their

complementary mechanisms of action. Lanreotide, by activating somatostatin receptors

(SSTRs), can inhibit tumor growth. The study found that treatment with the PI3K inhibitor

BYL719 upregulated the expression of SSTR2, a primary target of lanreotide, potentially

sensitizing the tumor cells to its effects. Concurrently, inhibiting the PI3K/Akt/mTOR pathway, a

critical regulator of cell growth and survival, further enhances the anti-proliferative effect.
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Caption: Signaling pathway of lanreotide synergy with PI3K/mTOR inhibitors.
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Caption: Experimental workflow for in vitro synergy studies.

Clinical Trials: Lanreotide in Combination with
Chemotherapy and Targeted Agents
Several clinical trials have evaluated the efficacy and safety of lanreotide in combination with

other anti-cancer agents in patients with neuroendocrine tumors.

Lanreotide and Temozolomide
Two notable phase II trials, SONNET and ATLANT, investigated the combination of lanreotide

with the alkylating agent temozolomide.
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SONNET Trial (NCT02231762): This open-label, multicenter, prospective study evaluated

lanreotide autogel (120 mg) plus temozolomide in patients with progressive,

advanced/metastatic grade 1/2 gastroenteropancreatic (GEP) NETs.

ATLANT Trial (NCT02698410): This single-arm, open-label, multicenter pilot study assessed

the efficacy and safety of lanreotide autogel (120 mg) in combination with temozolomide in

patients with progressive, unresectable, locally advanced/metastatic, well-/moderately-

differentiated thoracic neuroendocrine tumors (T-NETs).

Trial Indication N
Primary
Endpoint

Results

SONNET

Progressive

GEP-NETs

(G1/G2)

57

Disease Control

Rate (DCR) at 6

months

DCR at 6

months:

73.5%Median

PFS: 11.1

months

ATLANT
Progressive

Thoracic NETs
40 DCR at 9 months

DCR at 9

months:

35.0%Median

PFS: 37.1 weeks

Experimental Protocol: SONNET and ATLANT Trials
Patient Population:

SONNET: Patients with progressive, advanced/metastatic, grade 1/2 GEP-NETs or of

unknown primary.

ATLANT: Patients with unresectable, locally advanced/metastatic, well-/moderately-

differentiated T-NETs with radiological progression.

Treatment Regimen:

Lanreotide Autogel: 120 mg administered subcutaneously every 28 days.

Temozolomide:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SONNET: 150 mg/m²/day for 5 consecutive days every 28 days for the first month,

increased to 200 mg/m²/day if tolerated.

ATLANT: 250 mg/day for 5 consecutive days every 28-day cycle.

Endpoint Definitions:

Disease Control Rate (DCR): The percentage of patients with a complete response, partial

response, or stable disease.

Progression-Free Survival (PFS): The length of time during and after treatment that a patient

lives with the disease but it does not get worse.

Patient Enrollment
(Progressive NETs)

Administer Lanreotide (120mg, q28d)
+ Temozolomide

Tumor Assessment
(e.g., every 3 months)

Primary Endpoint:
Disease Control Rate

Secondary Endpoints:
Progression-Free Survival,

Overall Survival, Safety
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10875132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10875132/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1308686/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1308686/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1308686/full
https://www.zora.uzh.ch/entities/publication/691d9dbf-45f5-4100-9866-3be609a2293e/request-a-copy?bitstream=c5ea5d74-f4aa-4986-bb72-08d0be7984ce
https://pubmed.ncbi.nlm.nih.gov/38375032/
https://pubmed.ncbi.nlm.nih.gov/38375032/
https://pubmed.ncbi.nlm.nih.gov/38375032/
https://www.researchgate.net/publication/377557232_Concomitant_inhibition_of_PI3KmTOR_signaling_pathways_boosts_antiproliferative_effects_of_lanreotide_in_bronchopulmonary_neuroendocrine_tumor_cells
https://www.benchchem.com/product/b608460#evaluating-the-synergistic-effects-of-lanreotide-with-chemotherapy-agents
https://www.benchchem.com/product/b608460#evaluating-the-synergistic-effects-of-lanreotide-with-chemotherapy-agents
https://www.benchchem.com/product/b608460#evaluating-the-synergistic-effects-of-lanreotide-with-chemotherapy-agents
https://www.benchchem.com/product/b608460#evaluating-the-synergistic-effects-of-lanreotide-with-chemotherapy-agents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608460?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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